5-Cyanonicotinic acid
CAS No.: 887579-62-6
Cat. No.: VC2471969
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887579-62-6 |
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Molecular Formula | C7H4N2O2 |
Molecular Weight | 148.12 g/mol |
IUPAC Name | 5-cyanopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) |
Standard InChI Key | YLVWEUCOZIMGPV-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1C(=O)O)C#N |
Canonical SMILES | C1=C(C=NC=C1C(=O)O)C#N |
Introduction
Chemical Identity and Structural Properties
5-Cyanonicotinic acid, also known as 5-cyanopyridine-3-carboxylic acid, is a substituted pyridine compound featuring both a cyano group at position 5 and a carboxylic acid functionality at position 3 of the pyridine ring. The compound's structural characteristics contribute to its unique chemical behavior and potential applications.
Basic Identification
The compound is characterized by the following identifiers:
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CAS Number: 887579-62-6
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Molecular Formula: C7H4N2O2
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Systematic Name: 5-cyanopyridine-3-carboxylic acid
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Synonyms: 5-CYANO-NICOTINIC ACID; 5-Cyano-3-pyridinecarboxylic acid
Physical and Chemical Properties
5-Cyanonicotinic acid possesses several distinctive physicochemical properties that influence its behavior in various chemical and biological systems:
Property | Value |
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Molecular Weight | 148.12 g/mol |
Exact Mass | 148.027277375 |
XLogP3 | 0.1 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 74 Ų |
Heavy Atom Count | 11 |
Complexity | 206 |
Covalently-Bonded Unit Count | 1 |
Table 1: Physicochemical properties of 5-Cyanonicotinic acid
The compound features a relatively moderate polarity due to the presence of both the cyano group and carboxylic acid functionality. The low XLogP3 value (0.1) indicates limited lipophilicity, suggesting good water solubility compared to more hydrophobic compounds .
Structural Characteristics and Chemical Reactivity
The structure of 5-Cyanonicotinic acid presents interesting reactive sites that contribute to its chemical versatility. The pyridine nitrogen, cyano group, and carboxylic acid function all provide potential points for chemical modification or participation in reactions.
Electronic Structure
The electron-withdrawing nature of both the cyano group and the pyridine ring creates a molecule with distinct electronic properties. The cyano group, being strongly electron-withdrawing, influences the electron density distribution across the pyridine ring, affecting both the basicity of the pyridine nitrogen and the acidity of the carboxylic acid group.
Reactivity Profile
The compound exhibits reactivity patterns characteristic of both pyridine derivatives and carboxylic acids. The carboxylic acid group can undergo typical reactions including esterification, amidation, and salt formation. Meanwhile, the cyano group represents a versatile functional handle that can be transformed into various other functionalities such as amides, amines, or carboxylic acids through appropriate chemical transformations.
Applications in Research and Industry
Based on its structural characteristics and the known applications of related pyridine derivatives, 5-Cyanonicotinic acid likely finds utility in several scientific and industrial domains.
Pharmaceutical Applications
The compound may serve as an important pharmaceutical intermediate, particularly in the development of compounds targeting neurological disorders. The cyano group provides a versatile handle for further modification, potentially enhancing drug efficacy and specificity in resulting pharmaceutical compounds.
Materials Science
In materials science, compounds like 5-Cyanonicotinic acid can contribute to the development of advanced polymers and coatings. The presence of multiple functional groups enables participation in polymerization reactions or the formation of coordination complexes with enhanced performance characteristics .
Organic Synthesis
As a bifunctional building block, 5-Cyanonicotinic acid likely serves as a valuable intermediate in organic synthesis. The cyano group can be transformed into various other functionalities, allowing for the preparation of diverse chemical libraries from a single precursor.
Comparison with Structurally Related Compounds
Comparison with 5-Aminonicotinic Acid
5-Aminonicotinic acid, a structurally related compound differing only in the 5-position substituent (amino vs. cyano), has been more thoroughly documented in the literature. It possesses the following properties:
Property | 5-Aminonicotinic Acid | 5-Cyanonicotinic Acid |
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Molecular Formula | C6H6N2O2 | C7H4N2O2 |
Molecular Weight | 138.12 g/mol | 148.12 g/mol |
Melting Point | 293°C | Not available |
Physical Form | Crystal/Crystalline Powder | Not available |
Color | Golden-brown | Not available |
Table 2: Comparison of properties between 5-Aminonicotinic acid and 5-Cyanonicotinic acid
Functional Differences
The replacement of the amino group with a cyano group significantly alters the electronic properties and reactivity profile of the molecule. While the amino group in 5-Aminonicotinic acid is electron-donating and nucleophilic, the cyano group in 5-Cyanonicotinic acid is strongly electron-withdrawing and can serve as an electrophilic site or be transformed into various other functionalities.
Current Research Trends
Enzyme Inhibition Studies
Related nicotinic acid derivatives have demonstrated significant enzyme inhibitory activities. For instance, 5-Aminonicotinic acid derivatives have shown inhibitory effects against α-amylase and α-glucosidase enzymes, with activities comparable to the standard acarbose . This suggests potential applications for 5-Cyanonicotinic acid derivatives in similar biochemical contexts, particularly in the development of treatments for metabolic disorders.
Coordination Chemistry
The presence of multiple potential coordination sites (pyridine nitrogen, carboxylate group, and cyano nitrogen) makes 5-Cyanonicotinic acid an interesting ligand for coordination chemistry studies. Such research could lead to the development of novel coordination polymers and metal-organic frameworks with applications in catalysis, gas storage, and separation technologies.
Analytical Methods for Identification and Quantification
For proper identification and analysis of 5-Cyanonicotinic acid, several analytical techniques are likely applicable, including:
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High-Performance Liquid Chromatography (HPLC)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
These techniques can provide comprehensive characterization of the compound's structure, purity, and physical properties, facilitating its use in research and industrial applications.
Future Research Directions
Structure-Activity Relationship Studies
Future research might focus on developing structure-activity relationship studies of 5-Cyanonicotinic acid derivatives, particularly examining how modifications to various positions on the pyridine ring affect biological activity and chemical reactivity.
Development of Novel Materials
The bifunctional nature of 5-Cyanonicotinic acid makes it a promising building block for the development of novel materials with tailored properties. Research into polymerization reactions, coordination complexes, and supramolecular assemblies incorporating this compound could lead to materials with enhanced performance characteristics.
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